Parcetasal

Catalog No.
S007028
CAS No.
87549-36-8
M.F
C17H15NO5
M. Wt
313.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parcetasal

CAS Number

87549-36-8

Product Name

Parcetasal

IUPAC Name

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

InChI

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)

InChI Key

ZAPRLADYRFPQSH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C

Synonyms

MR 897, MR-897

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C

Description

The exact mass of the compound Parcetasal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Analgesic Mechanisms: Unveiling the Pain Relief Process

Understanding how paracetamol exerts its pain-relieving effects is an ongoing area of research. Traditionally, it was thought to work by inhibiting the production of prostaglandins in the central nervous system (CNS) []. Prostaglandins are signaling molecules involved in inflammation and pain perception. However, paracetamol seems to have a limited effect on prostaglandin synthesis in the CNS, leading scientists to explore alternative mechanisms. Current research suggests paracetamol might modulate pain processing pathways in the spinal cord and brainstem, although the exact mechanisms remain under investigation [].

Fever Reduction: Exploring the Antipyretic Effect

Paracetamol's ability to lower body temperature (antipyretic effect) is another area of scientific inquiry. Like its analgesic action, the exact mechanism is not fully understood. Research suggests paracetamol might act on the hypothalamus, a part of the brain responsible for regulating body temperature []. The hypothalamus is thought to reset the body's "thermostat" in response to paracetamol, leading to a decrease in body temperature.

Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic agent. It is characterized by its white, odorless crystalline powder form, with a melting point of approximately 169-170.5 °C. Paracetamol is soluble in various solvents such as water, ethanol, and acetone but is insoluble in diethyl ether. Its chemical formula is C8H9NO2C_8H_9NO_2, and it has a molecular weight of about 151.16 g/mol .

, primarily involving its functional groups:

  • Acetylation: The synthesis of paracetamol typically involves the acetylation of 4-aminophenol using acetic anhydride or acetyl chloride. This reaction can be represented as follows:
    4 aminophenol+acetic anhydrideparacetamol+acetic acid\text{4 aminophenol}+\text{acetic anhydride}\rightarrow \text{paracetamol}+\text{acetic acid}
  • Hydrolysis: Paracetamol can be hydrolyzed to yield 4-aminophenol under acidic conditions, which can be useful for analytical purposes .
  • Oxidation: In biological systems, paracetamol can be oxidized by cytochrome P450 enzymes to form a toxic metabolite known as N-acetyl-p-benzoquinone imine (NAPQI), which is implicated in hepatotoxicity .

Paracetamol exhibits both analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), particularly under conditions where peroxides are low, enhancing its selectivity for COX-2 . Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol does not possess significant anti-inflammatory effects and is less likely to cause gastrointestinal irritation or bleeding .

The synthesis of paracetamol can be achieved through various methods:

  • Classical Acetylation:
    • Reagents: 4-aminophenol and acetic anhydride.
    • Conditions: Typically performed in an aqueous medium or organic solvent.
    • Yield: Often high, with straightforward purification steps.
  • Celanese Process:
    • Involves the direct acylation of phenol with acetic anhydride followed by conversion to a ketoxime and Beckmann rearrangement to yield paracetamol .
  • Two-Step Synthesis:
    • This method includes the deacetylation of an intermediate followed by chemoselective hydrolysis to produce paracetamol .

Paracetamol is primarily used in clinical settings for:

  • Pain Relief: Effective against mild to moderate pain such as headaches, toothaches, and muscle aches.
  • Fever Reduction: Commonly administered to reduce fever in various conditions.
  • Combination Therapies: Often included in combination with other medications for enhanced therapeutic effects .

Paracetamol exhibits several interactions with other drugs:

  • Inhibitors of Cytochrome P450: Drugs that inhibit cytochrome P450 enzymes can increase the risk of paracetamol toxicity due to reduced metabolism of NAPQI.
  • Anticoagulants: Paracetamol may enhance the effects of anticoagulants like warfarin when taken at high doses over extended periods .
  • Alcohol: Chronic alcohol consumption can induce cytochrome P450 enzymes, increasing the risk of hepatotoxicity from paracetamol overdose .

Several compounds share structural or functional similarities with paracetamol:

CompoundStructure TypeKey Properties
Aspirin (Acetylsalicylic Acid)Salicylate derivativeAnti-inflammatory; analgesic; antipyretic
IbuprofenPropionic acid derivativeNon-selective COX inhibitor; anti-inflammatory
PhenacetinAcetanilide derivativeAnalgesic; withdrawn due to toxicity concerns
NimesulideSulfonanilideAnti-inflammatory; selective COX inhibitor

Uniqueness of Paracetamol

Paracetamol is unique due to its favorable safety profile compared to traditional NSAIDs. It has minimal gastrointestinal side effects and does not interfere with platelet aggregation or uric acid excretion. Its mechanism of action also distinguishes it from other analgesics, particularly its selective inhibition of cyclooxygenase enzymes under specific conditions .

This compound remains one of the most commonly used medications worldwide due to its efficacy and safety when used appropriately.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

313.09502258 g/mol

Monoisotopic Mass

313.09502258 g/mol

Heavy Atom Count

23

UNII

3LSZ7869T2

Wikipedia

Parcetasal

Dates

Modify: 2024-02-18

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